![molecular formula C15H15BrN2O3S B3953296 N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B3953296.png)
N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)-N-methylacetamide
Descripción general
Descripción
N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)-N-methylacetamide, also known as BAY 43-9006, is a small molecule inhibitor of several protein kinases, including Raf kinase and receptor tyrosine kinases. It was first synthesized in 2001 and has since been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)-N-methylacetamide 43-9006 inhibits several protein kinases, including Raf kinase and receptor tyrosine kinases, which play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, this compound 43-9006 disrupts the signaling pathways that are overactive in cancer cells, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects, including inhibition of angiogenesis, induction of apoptosis, and modulation of immune response. These effects contribute to its anti-cancer activity and make it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)-N-methylacetamide 43-9006 for lab experiments is its well-characterized mechanism of action, which allows researchers to design experiments that specifically target the pathways affected by the compound. However, one limitation is its potential toxicity, which can make it difficult to use in certain experiments or in vivo studies.
Direcciones Futuras
There are several future directions for research on N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)-N-methylacetamide 43-9006, including:
1. Combination therapy: this compound 43-9006 has been shown to be effective in combination with other cancer therapies, such as chemotherapy and immunotherapy. Further research is needed to optimize combination therapies and identify the most effective treatment regimens.
2. Resistance mechanisms: Some cancer cells develop resistance to this compound 43-9006 over time. Further research is needed to identify the mechanisms of resistance and develop strategies to overcome it.
3. New indications: this compound 43-9006 has shown promise in the treatment of several types of cancer, but its potential for other indications, such as autoimmune diseases, has not been fully explored.
4. Structural modifications: The synthesis process for this compound 43-9006 can be optimized to improve the yield and purity of the compound. Additionally, structural modifications to the compound may improve its efficacy or reduce its toxicity.
In conclusion, this compound 43-9006 is a promising compound for cancer treatment with a well-characterized mechanism of action and several potential applications. Further research is needed to optimize its use in combination therapies, overcome resistance mechanisms, explore new indications, and improve its synthesis and structural modifications.
Aplicaciones Científicas De Investigación
N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)-N-methylacetamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has been tested in clinical trials for the treatment of various types of cancer, including renal cell carcinoma and hepatocellular carcinoma.
Propiedades
IUPAC Name |
N-[4-[(4-bromophenyl)sulfonylamino]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-11(19)18(2)14-7-5-13(6-8-14)17-22(20,21)15-9-3-12(16)4-10-15/h3-10,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXHOPSFUCUVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B3953221.png)
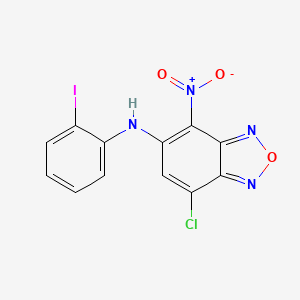

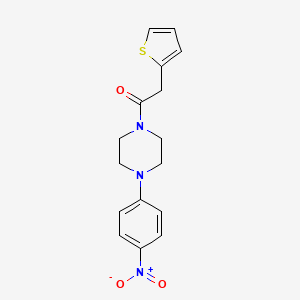


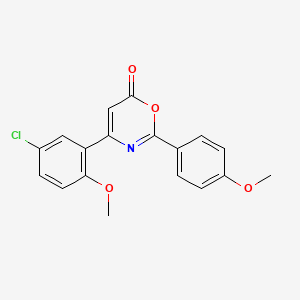
![N-[4-(aminosulfonyl)phenyl]-2-methylpentanamide](/img/structure/B3953264.png)
![methyl 4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)benzoate](/img/structure/B3953271.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3953278.png)
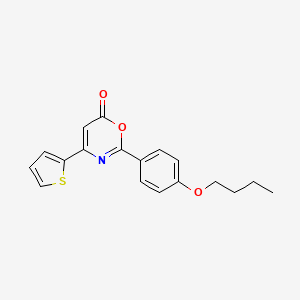
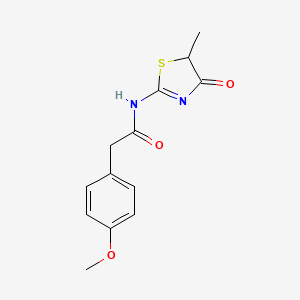
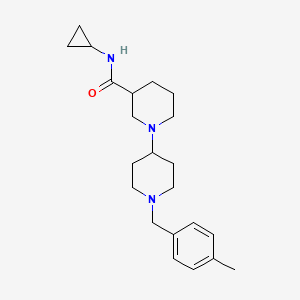
![ethyl 1-[(3,4-dimethoxyphenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B3953315.png)